molecular formula C21H18ClN5O3S B12138172 N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138172
M. Wt: 455.9 g/mol
InChI Key: WKPHMDQOAHOPNL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. Recent studies highlight its significant inhibitory activity against Focal Adhesion Kinase (FAK), a key signaling protein implicated in cellular adhesion, migration, proliferation, and survival. The compound's design, featuring a 1,2,4-triazole core linked to substituted phenyl and pyridine rings, is central to its ability to compete with ATP for the FAK catalytic domain . Due to the critical role of FAK signaling in the tumor microenvironment, this molecule serves as a valuable chemical probe for researching cancer cell invasion, metastasis, and resistance to apoptosis. Its application extends to foundational studies in cell biology and oncology, where modulating FAK pathways can help elucidate mechanisms of disease progression and validate new therapeutic targets . Researchers utilize this compound primarily in in vitro assays and preclinical models to dissect FAK-mediated signaling networks and explore combination treatment strategies.

Properties

Molecular Formula

C21H18ClN5O3S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5O3S/c1-29-18-7-6-15(10-17(18)22)24-19(28)13-31-21-26-25-20(14-4-2-8-23-11-14)27(21)12-16-5-3-9-30-16/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

WKPHMDQOAHOPNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize its biological activity based on diverse research findings, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN2O4SC_{22}H_{19}ClN_2O_4S, with a molecular weight of 442.92 g/mol. The structure features a triazole ring, which is known for its diverse biological activity, and a furan moiety that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the triazole and furan moieties. For instance:

  • Antibacterial Activity : Research indicates that derivatives of furan exhibit significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been noted as low as 64 µg/mL, demonstrating potent activity against gram-positive and gram-negative bacteria .
CompoundTarget BacteriaMIC (µg/mL)
Furan derivative 1E. coli64
Furan derivative 2S. aureus32

2. Anticancer Activity

The triazole scaffold has been extensively studied for its anticancer properties. Compounds with this structure have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. Studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against breast cancer and leukemia cell lines .
StudyCell LineIC50 (µM)
Study AMCF-7 (breast cancer)10
Study BK562 (leukemia)5

3. Antifungal Activity

The compound's potential as an antifungal agent has also been explored:

  • Efficacy Against Fungi : Triazole derivatives have shown significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with MIC values indicating strong inhibitory effects .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of new triazole derivatives from related compounds, researchers demonstrated that modifications to the triazole core significantly enhanced antibacterial activity against multi-drug resistant strains. The synthesized compounds were tested for their ability to inhibit bacterial growth, with some exhibiting MIC values lower than traditional antibiotics .

Case Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis highlighted that electron-donating groups on the phenyl ring increased the activity of triazole derivatives against bacterial pathogens. This finding suggests that optimizing substituents on the core structure could lead to more potent antimicrobial agents .

Scientific Research Applications

Drug Development

The compound serves as a lead compound in the development of new pharmaceuticals. Its structure allows for modifications that can enhance efficacy against specific biological targets. For instance, it has been investigated for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways. The diverse functional groups present in the compound facilitate interactions such as hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets.

Anticancer Activity

Research has shown that N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, studies conducted by the National Cancer Institute (NCI) indicated significant cytotoxic effects against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions characterized by inflammation. This mechanism could be beneficial in developing treatments for diseases such as asthma and arthritis .

Intermediate in Synthesis

This compound can serve as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions, making it versatile in synthetic organic chemistry .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine and nitrile compounds.
  • Attachment of Functional Groups : The furan and pyridine groups are introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling with chloro-methoxyphenyl acetamide using coupling reagents like EDCI in the presence of a base.

Development of New Materials

In materials science, this compound can be utilized to develop materials with specific properties such as conductivity or fluorescence. Its unique molecular structure may contribute to the creation of advanced materials used in electronic devices or sensors.

Summary

This compound demonstrates significant potential across multiple fields including medicinal chemistry for drug development and anticancer research, organic synthesis as an intermediate for complex molecules, and materials science for creating advanced materials. Its multifaceted applications highlight the importance of continued research into this compound's properties and mechanisms.

Application AreaSpecific UsesPotential Impact
Medicinal ChemistryDrug development and anticancer activityTargeted therapies for cancer and inflammation
Organic SynthesisIntermediate for complex organic compoundsVersatile building block in synthetic chemistry
Materials ScienceDevelopment of conductive or fluorescent materialsInnovations in electronics and sensors

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Sulfanyl Acetamides

Compound Name R1 (Triazole 4th Position) R2 (Triazole 5th Position) Acetamide Substituent Key Biological Activity Reference
Target Compound Furan-2-ylmethyl Pyridin-3-yl 3-Chloro-4-methoxyphenyl Anti-exudative (10 mg/kg dose)
N-[2-Chloro-5-(Trifluoromethyl)phenyl]-2-{[4-(3-Methylphenyl)-5-(Pyridin-4-yl)-4H-Triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl Pyridin-4-yl 2-Chloro-5-(trifluoromethyl)phenyl Antimicrobial
N-[3-Chloro-4-Fluorophenyl]-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-Triazol-3-yl]sulfanyl}acetamide Ethyl Pyridin-2-yl 3-Chloro-4-fluorophenyl Not specified (structural study)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Amino Furan-2-yl Varied (e.g., nitro, ethyl) Anti-exudative, Analgesic

Key Observations:

  • Substituent Position: Pyridin-3-yl (target compound) vs.
  • Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl group in the target compound contrasts with trifluoromethyl () or fluoro () substituents. Electron-withdrawing groups generally enhance antimicrobial and anti-inflammatory activities .
  • Furan vs. Phenyl : The furan-2-ylmethyl group (target compound) may improve metabolic stability compared to purely aromatic substituents .

Table 2: Anti-Exudative Activity of Selected Acetamides

Compound Dose (mg/kg) % Inhibition of Exudation (vs. Control) Reference
Target Compound 10 68% (Diclofenac Na: 72% at 8 mg/kg)
2-((4-Amino-5-(Furan-2-yl)-Triazol-3-yl)Sulfanyl)-N-(4-Fluorophenyl)Acetamide 10 54%
2-((4-Amino-5-(Furan-2-yl)-Triazol-3-yl)Sulfanyl)-N-(3-Nitrophenyl)Acetamide 10 62%

Key Findings:

  • The target compound exhibits superior anti-exudative activity (68%) compared to analogues with nitro or fluoro substituents, likely due to the synergistic effects of the 3-chloro-4-methoxyphenyl group .

Pharmacological and Physicochemical Properties

  • Solubility : The furan-2-ylmethyl group improves lipophilicity (logP ~2.8), enhancing membrane permeability compared to polar pyridin-4-yl derivatives .
  • Toxicity: No acute toxicity reported for the target compound at 10 mg/kg, whereas trifluoromethyl-containing analogues () may exhibit higher hepatotoxicity .

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization of a hydrazine derivative with a nitrile-containing precursor. For example, hydrazine hydrate reacts with a substituted nitrile under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–8 hours. This step often employs toluene as a solvent due to its high boiling point and inertness, with p-toluenesulfonic acid (PTSA) serving as a catalyst to accelerate cyclization. The resulting triazole intermediate is purified via recrystallization from ethanol.

Reaction Conditions :

  • Solvent : Toluene

  • Catalyst : PTSA (1–1.5% w/w)

  • Temperature : Reflux (100–110°C)

  • Yield : 70–75%

Functionalization with Furan and Pyridine Groups

The triazole intermediate undergoes alkylation to introduce the furan-2-ylmethyl group. This is achieved by reacting the triazole with furfuryl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 4–6 hours. Concurrently, the pyridin-3-yl group is introduced via a nucleophilic aromatic substitution reaction using pyridine-3-boronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and ethanol/water solvent system).

Key Considerations :

  • Stoichiometry : Equimolar ratios of triazole, furfuryl bromide, and pyridine-3-boronic acid.

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane eluent.

Sulfanyl Linkage Establishment

The sulfanyl bridge is introduced by reacting the functionalized triazole with a thiol-containing acetamide precursor. For instance, 2-mercaptoacetamide is coupled to the triazole using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0–5°C. This step requires strict temperature control to prevent side reactions.

Optimization Parameters :

  • Reaction Time : 2–3 hours.

  • Yield : 65–70%.

Final Acetamide Coupling

The chloro-methoxyphenyl acetamide group is attached via an EDC/HOBt-mediated amide coupling. The sulfanyl-triazole intermediate is reacted with N-(3-chloro-4-methoxyphenyl)acetic acid in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup and recrystallization.

Post-Synthesis Analysis :

  • Purity : ≥98% (HPLC).

  • Characterization : NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure.

Industrial Production Considerations

Scaling up the synthesis requires addressing challenges such as solvent recovery, waste minimization, and cost efficiency. Industrial protocols often adopt continuous flow reactors to enhance mixing and heat transfer during cyclization. For example, the triazole formation step is conducted in a tubular reactor with inline monitoring to maintain optimal PTSA concentration and temperature.

Comparative Table: Lab-Scale vs. Industrial Methods

ParameterLab-Scale MethodIndustrial Method
Reactor Type Batch flaskContinuous flow reactor
Catalyst Loading 1.5% w/w PTSA1.0% w/w PTSA
Solvent Recovery 60–70%90–95%
Cycle Time 12 hours4 hours

Source: Adapted from patent data.

The choice of catalysts profoundly impacts reaction efficiency. PTSA, a Brønsted acid, enhances cyclization kinetics by protonating the nitrile group, facilitating nucleophilic attack by hydrazine. In contrast, palladium catalysts (e.g., Pd(PPh₃)₄) enable precise cross-coupling for pyridine introduction but require stringent oxygen-free conditions.

Catalyst Performance Metrics :

  • PTSA : Enables 75–80% cyclization yield at 110°C.

  • Pd(PPh₃)₄ : Achieves 85–90% coupling efficiency in Suzuki reactions.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the triazole ring (δ 8.2–8.5 ppm), furan protons (δ 6.3–7.4 ppm), and pyridine moiety (δ 7.5–8.8 ppm). Infrared (IR) spectroscopy confirms the sulfanyl (C–S stretch at 650–700 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities.

Challenges and Optimization Strategies

Low Yields in Sulfanylation

The Mitsunobu reaction’s sensitivity to moisture often reduces yields. Substituting THF with anhydrous DMF and employing molecular sieves improves outcomes to 75–80%.

Byproduct Formation During Cyclization

Overheating during triazole formation generates dimeric byproducts. Implementing gradient heating (ramping from 80°C to 110°C over 2 hours) suppresses side reactions .

Q & A

Q. How can researchers optimize the synthesis yield and purity of the compound?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the triazole-thiol group .
  • Temperature : 60–80°C for cyclocondensation steps to form the triazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Key Optimization Table :

StepParameterOptimal ConditionYield Improvement
Triazole formationSolventDMF75% → 88%
Sulfanyl couplingTemperature70°C60% → 82%
Final purificationMobile phaseEthyl acetate:hexane (3:7)Purity >95%

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., furan protons at δ 6.3–7.1 ppm, pyridine carbons at δ 120–150 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity .
  • X-ray Crystallography : SHELXL refines crystal structures to confirm stereochemistry .

Q. How is initial bioactivity screening conducted for this compound?

Methodological Answer:

  • In vitro assays : Antimicrobial activity tested via broth microdilution (MIC against S. aureus: 8 µg/mL) .
  • Anti-exudative models : Formalin-induced edema in rats (30 mg/kg dose reduces inflammation by 40% vs. control) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivatization?

Methodological Answer:

  • Substituent variation : Replace the furan-2-ylmethyl group with pyrrole or thiophene to enhance lipophilicity (logP ↑ 0.5 units) .
  • Computational docking : AutoDock Vina predicts binding to COX-2 (binding energy: -9.2 kcal/mol) .

Q. SAR Insights Table :

ModificationBioactivity ChangeRationale
Pyridine → PyrazineAnticancer IC50 ↓ 30%Enhanced π-π stacking
Chlorophenyl → FluorophenylAnti-inflammatory ↑ 20%Improved electron-withdrawing effects

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Protocol alignment : Standardize assay conditions (e.g., cell lines, incubation time) .
  • Orthogonal assays : Validate anti-exudative activity via both carrageenan and formalin models .
  • Dosage recalibration : Adjust pharmacokinetic parameters (e.g., bioavailability via HPLC-MS) .

Q. What strategies enable multi-step derivatization without intermediate degradation?

Methodological Answer:

  • Protecting groups : Boc for amines during sulfanyl coupling .
  • Low-temperature oxidation : H2O2 in methanol at 0°C prevents furan ring degradation .

Q. How can computational modeling predict metabolic stability?

Methodological Answer:

  • ADMET prediction : SwissADME estimates CYP450 metabolism (high 3A4 affinity, t1/2 = 4.2 h) .
  • MD simulations : GROMACS models hydrolytic stability of the acetamide bond .

Q. What conditions affect the compound’s stability during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C (degradation <5% over 6 months) .
  • pH stability : Stable at pH 5–7 (degradation ↑ 30% at pH <3) .

Q. How do structural analogs compare in target selectivity?

Methodological Answer:

  • Fluorine vs. chlorine : 3-chloro derivatives show 2x higher kinase inhibition vs. 4-fluoro analogs .
  • Triazole substitution : N1-methylation reduces off-target binding to hERG by 50% .

Q. What methodologies elucidate oxidative/reductive reaction pathways?

Methodological Answer:

  • LC-MS monitoring : Identifies sulfoxide intermediates during H2O2 oxidation .
  • Controlled potential electrolysis : Reduces pyridine rings selectively (-1.2 V vs. Ag/AgCl) .

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